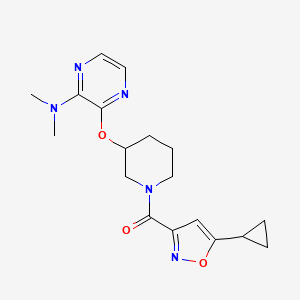

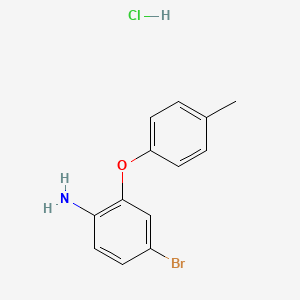

![molecular formula C13H16N2O4S B2756030 methyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887893-04-1](/img/structure/B2756030.png)

methyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It contains a thieno[2,3-c]pyridine core, which is a bicyclic system containing a thiophene ring fused with a pyridine ring . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Molecular Structure Analysis

The molecular structure of this compound would be based on the thieno[2,3-c]pyridine core, with additional functional groups attached at the 2, 3, and 6 positions . The exact structure would depend on the specific locations and orientations of these groups.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. Thiophene derivatives can participate in a variety of reactions, including condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, thiophene derivatives have a variety of properties and applications, and are utilized in industrial chemistry and material science .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated methods for synthesizing various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For example, studies have detailed routes to novel 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing the versatility of acetoacetamidopyridines in heterocyclic synthesis (Yale & Spitzmiller, 1977). Similarly, research on the transformation of 2-amino-2-deoxy-D-glucose derivatives into various galactosamine and xylo-hexose derivatives highlights the adaptability of these methods in synthesizing complex sugars, which are valuable in medicinal chemistry and biology (Hill & Hough, 1968).

Advanced Organic Synthesis Techniques

Another area of application involves the use of α,α-dioxoketene dithioacetals for generating polysubstituted pyridines, indicating the importance of these methods in constructing polysubstituted heterocyclic frameworks (Abu-shanab et al., 1994). This synthesis technique is essential for creating compounds with potential pharmaceutical applications.

Novel Synthetic Pathways

Research also includes the development of novel synthetic pathways for pyridothienopyrimidines, highlighting the synthesis's complexity and the potential for generating compounds with unique properties (Medvedeva et al., 2010). Such studies underscore the ongoing efforts to explore new chemical spaces in search of innovative therapeutic agents.

Cyclization Reactions and Compound Derivatization

Studies have also focused on cyclization reactions of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, demonstrating the utility of these reactions in synthesizing diverse heterocyclic compounds, which could be further explored for various biological activities (Chigorina et al., 2019).

Potential Applications in CNS Activity

Although directly not related to "methyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate," research into similar thienopyridine derivatives aimed at investigating potential CNS activity showcases the broader pharmaceutical relevance of structurally related compounds (Press et al., 1982).

Future Directions

properties

IUPAC Name |

methyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-7(16)14-12-11(13(18)19-3)9-4-5-15(8(2)17)6-10(9)20-12/h4-6H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLAZFPSITUFEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-acetamido-6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-((2E)-3-phenylprop-2-enyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2755948.png)

![2,5-dichloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2755949.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2755955.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755963.png)

![3-(2-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2755968.png)

![1-[1-(Fluoromethyl)cyclopropyl]ethanone](/img/structure/B2755970.png)